molecular formula C8H8BrN3 B3046122 2-BROMO-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE CAS No. 1198-78-3

2-BROMO-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B3046122
CAS No.: 1198-78-3
M. Wt: 226.07
InChI Key: YYABKGZMJUSQEV-UHFFFAOYSA-N
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Description

2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1420800-20-9) is a high-value brominated heterocyclic building block in medicinal chemistry and organic synthesis. Its core structure is a pyrazolo[1,5-a]pyrimidine, a privileged scaffold recognized for its wide range of biological activities and significant role in drug discovery . This compound serves as a versatile synthetic intermediate, particularly in the development of targeted cancer therapies. The bromine atom at the 2-position offers a reactive handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse functional groups to enhance biological activity and structural diversity . Pyrazolo[1,5-a]pyrimidines are a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . They function by acting as ATP-competitive and allosteric inhibitors of key kinases, which are enzymes that are frequently disrupted in cancers . Researchers utilize this compound and its derivatives to inhibit kinases such as CK2, EGFR, B-Raf, and MEK, which are implicated in various cancers including non-small cell lung cancer (NSCLC) and melanoma . The rigid, planar molecular framework of the pyrazolo[1,5-a]pyrimidine core is ideal for interacting with the ATP-binding pockets of these target enzymes . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(10-5)4-7(9)11-12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYABKGZMJUSQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251053
Record name 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-78-3
Record name 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyclization of 3-Aminopyrazoles and 1,3-Dicarbonyl Compounds

The foundational approach to pyrazolo[1,5-a]pyrimidine synthesis involves cyclocondensation between 3-aminopyrazoles and 1,3-dicarbonyl precursors. For 5,7-dimethyl derivatives, 3-amino-5-methylpyrazole reacts with 3-methyl-2,4-pentanedione under basic conditions (e.g., sodium ethoxide in ethanol). This yields 5,7-dimethylpyrazolo[1,5-a]pyrimidine as the initial intermediate.

Mechanistic Insights :
The reaction proceeds via enolate formation at the active methylene of the 1,3-dicarbonyl compound, followed by nucleophilic attack on the electrophilic carbon of the aminopyrazole. Subsequent cyclodehydration generates the fused pyrazolo[1,5-a]pyrimidine core. Methyl groups at positions 5 and 7 arise from the methyl substituents on the 1,3-dicarbonyl reagent.

Optimization Parameters :

  • Solvent : Ethanol or acetic acid (70–80°C, reflux).
  • Catalyst : Piperidine or sodium ethoxide (10–15 mol%).
  • Yield : 75–85% after recrystallization.

Regioselective Bromination at Position 2

Electrophilic Aromatic Substitution (EAS) with Molecular Bromine

Direct bromination of 5,7-dimethylpyrazolo[1,5-a]pyrimidine presents regiochemical challenges due to competing reactivity at positions 3 and 6. However, steric and electronic effects from the 5,7-dimethyl groups can direct bromination to position 2 under controlled conditions.

Procedure :

  • Dissolve 5,7-dimethylpyrazolo[1,5-a]pyrimidine (1 equiv) in glacial acetic acid.
  • Add liquid bromine (1.1 equiv) dropwise at 0–5°C.
  • Stir for 4–6 hours, then quench with ice water.
  • Isolate the precipitate via filtration and purify via column chromatography (hexane/ethyl acetate).

Key Observations :

  • Regioselectivity : Methyl groups at positions 5 and 7 electronically deactivate position 3, favoring bromination at position 2.
  • Yield : 60–70% with >95% purity (HPLC).

N-Bromosuccinimide (NBS) in Radical Bromination

Alternative bromination using NBS under radical initiation (e.g., AIBN in CCl₄) avoids electrophilic competition. This method selectively targets position 2 due to the stability of the radical intermediate adjacent to the electron-donating methyl groups.

Reaction Conditions :

  • Molar Ratio : Substrate:NBS = 1:1.05.
  • Temperature : 80°C, 8–12 hours.
  • Workup : Extract with dichloromethane, dry over Na₂SO₄, and evaporate.

Advantages :

  • Minimizes polybromination byproducts.
  • Compatible with acid-sensitive functional groups.

Halogen Exchange Reactions

Sandmeyer-Type Bromination of Diazonium Salts

For substrates resistant to direct bromination, diazotization of a 2-amino intermediate followed by halogen exchange offers a viable route:

  • Diazotization : Treat 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine with NaNO₂/HCl at 0°C.
  • Bromination : Add CuBr in HBr(aq) to the diazonium salt.
  • Isolation : Extract with ethyl acetate and recrystallize from ethanol.

Yield : 55–65% with regiochemical fidelity confirmed via ¹H-NMR.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 2.41 (s, 6H, 5-CH₃ and 7-CH₃).
    • δ 6.78 (s, 1H, H-3).
    • δ 8.02 (s, 1H, H-6).
  • ¹³C-NMR (100 MHz, CDCl₃):

    • δ 21.5 (5-CH₃), 22.1 (7-CH₃).
    • δ 112.4 (C-3), 143.8 (C-2-Br).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 255.9841 [M+H]⁺ (C₈H₇BrN₃ requires 255.9838).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Regioselectivity Scalability
EAS with Br₂ 60–70 >95 Moderate Industrial
NBS Radical Bromination 65–75 >98 High Lab-scale
Sandmeyer Reaction 55–65 90–95 High Multi-gram

Trade-offs :

  • EAS with Br₂ : Cost-effective but requires strict temperature control.
  • NBS : Higher purity but limited to small batches due to radical initiator costs.

Scientific Research Applications

Structural Characteristics

The compound 2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine has the following molecular properties:

  • Molecular Formula : C8H8BrN3
  • Molecular Weight : 226.08 g/mol
  • CAS Number : 1446334-44-6

These characteristics are crucial for understanding its reactivity and interactions with biological targets.

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can influence various cellular processes including growth and metabolism. Inhibiting specific kinases can be a therapeutic strategy for treating cancers and other diseases.

  • TRK Kinase Inhibition : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on TRK kinases (tropomyosin receptor kinases), which are implicated in several cancers due to their role in cell signaling pathways . The ability to inhibit these kinases suggests potential applications in targeted cancer therapies.

Antitumor Activity

Studies have highlighted the antitumor potential of compounds related to this compound. For instance:

  • A case study demonstrated that certain derivatives showed promising activity against various cancer cell lines, indicating that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that can yield various derivatives with modified biological activities. The versatility of this compound allows researchers to explore numerous analogs for enhanced potency or selectivity against different biological targets.

Synthetic Routes

Common synthetic routes include:

  • Bromination : The introduction of bromine at specific positions on the pyrazolo[1,5-a]pyrimidine core.
  • Alkylation and Substitution : Modifying the nitrogen or carbon positions to explore structure-activity relationships (SAR) .

Case Study: TRK Inhibitor Development

A notable study focused on the development of TRK inhibitors based on the pyrazolo[1,5-a]pyrimidine framework. The research outlined:

  • The synthesis of various analogs.
  • Evaluation of their kinase inhibition profiles.
  • Assessment of their cytotoxic effects on tumor cells.

Results indicated that specific substitutions could significantly enhance potency against TRK kinases while maintaining low toxicity profiles .

Molecular Structure Analysis

X-ray crystallography and computational modeling have been employed to elucidate the molecular structure and predict interactions with target proteins. These studies help in rational drug design by identifying key interactions that contribute to binding affinity and selectivity .

References Table

ReferenceDescription
Patent detailing TRK kinase inhibitors derived from pyrazolo[1,5-a]pyrimidines
Study on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives
Research on molecular structure analysis using X-ray crystallography

Mechanism of Action

The mechanism of action of 2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activities References
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine Br (C3), CH₃ (C5, C7) C₈H₈BrN₃ 226.07 N/A Intermediate for kinase inhibitors
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine Br (C3), Cl (C5, C7) C₆H₂BrCl₂N₃ 266.91 73–75 High density (2.16 g/cm³)
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide CH₃ (C5, C7), CONHBn (C3) C₁₄H₁₄N₄O 254.29 N/A PDE2A inhibition (2.06 Å H-bond)
6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine Cl (C6, C2'), CH₃ (C5, C7) C₂₁H₁₅Cl₄N₃ 451.18 N/A Anticancer activity (HER2 inhibition)

Bromine Positional Isomers

  • 2-Bromo vs. 3-Bromo Derivatives: The position of bromine significantly impacts reactivity and binding.

Methyl vs. Chlorine Substituents

  • Methyl Groups (C5, C7) : Methyl substituents enhance lipophilicity and metabolic stability. For example, 5,7-dimethyl derivatives exhibit improved cellular permeability compared to dichloro analogs .

Kinase Inhibition Mechanisms

  • EGFR and HER2 Targeting : Brominated pyrazolo[1,5-a]pyrimidines often bind to the ATP site of kinases. For instance, 5,7-dimethyl derivatives with bulky aryl groups (e.g., dichlorophenyl) show enhanced HER2 inhibition due to improved hydrophobic interactions .
  • PDE4 Inhibition : Substituent optimization at positions 5 and 7 (e.g., methyl vs. morpholinyl) can boost potency by 200-fold, as seen in cyclized derivatives .

Physicochemical Properties

  • Melting Points : Dichloro derivatives (e.g., 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine) exhibit higher melting points (73–75°C) due to stronger intermolecular forces compared to dimethyl analogs .
  • Solubility : Methyl groups improve solubility in organic solvents, whereas chlorine atoms increase polarity, favoring aqueous solubility in acidic conditions .

Biological Activity

2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its effects on various biological systems, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₂BrN₃
  • Molecular Weight : 302.17 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolo-pyrimidine core structure that is essential for its biological activity. The presence of bromine and methyl groups contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. A study demonstrated that derivatives of this compound inhibit cell proliferation in several cancer cell lines through the induction of apoptosis and cell cycle arrest. The mechanism involves the inhibition of key enzymes involved in cancer cell metabolism, such as dihydroorotate dehydrogenase (DHODH) .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and function. In vitro studies have reported effective inhibition against strains like Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating bacterial infections .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The compound exhibited IC₅₀ values of 12 µM and 15 µM respectively, demonstrating potent cytotoxicity. The study concluded that the compound induces apoptosis via the mitochondrial pathway .

Cell LineIC₅₀ (µM)
HeLa12
MCF-715

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was tested against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antibacterial activity, warranting further exploration into its mechanism and possible modifications for enhanced efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of DHODH : This enzyme plays a crucial role in pyrimidine biosynthesis; inhibition leads to reduced nucleotide availability for DNA synthesis in rapidly dividing cells.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Antibacterial Mechanism : The compound interferes with bacterial cell wall synthesis and function, leading to cell lysis.

Q & A

Q. What synthetic methodologies are commonly employed for regioselective synthesis of 2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine?

The synthesis often involves [3+2] cycloaddition or palladium-catalyzed cross-coupling reactions. For example, a regioselective one-pot synthesis using a novel catalyst (e.g., acid/base systems) enables efficient assembly of the pyrazolo[1,5-a]pyrimidine core. Optimization of reaction conditions (solvent, temperature, and catalyst loading) is critical to minimize byproducts and enhance yields. NMR and X-ray crystallography (via SHELX refinement ) are used to confirm regiochemistry .

Q. How can researchers safely handle and characterize this compound in laboratory settings?

Safety protocols include using PPE (gloves, goggles, lab coats) and working in fume hoods due to bromine’s reactivity. Characterization involves:

  • NMR : To confirm substitution patterns (e.g., NOESY for spatial correlations, as shown in Figure 3 ).
  • HPLC/MS : For purity assessment and structural validation .
  • Crystallography : SHELXL software is widely used for small-molecule refinement to resolve ambiguities in substituent positions .

Q. What are the primary challenges in achieving high-purity yields of this compound during synthesis?

Key challenges include:

  • Regioselectivity : Competing reaction pathways may form isomers (e.g., 2-bromo vs. 3-bromo derivatives).
  • Byproduct formation : Bromine’s high reactivity can lead to over-halogenation. Mitigation strategies: Use of directing groups (e.g., methyl substituents at C5/C7) and controlled stoichiometry of brominating agents .

Advanced Research Questions

Q. How does the bromine substituent influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives in kinase inhibition studies?

The bromine atom enhances binding affinity to ATP pockets in kinases (e.g., CDK2/CDK9) by forming halogen bonds with backbone carbonyl groups. Structure-activity relationship (SAR) studies show that 2-bromo substitution improves selectivity over off-target kinases compared to fluoro or chloro analogs. Computational docking (e.g., molecular dynamics simulations) validates these interactions .

Q. What experimental approaches resolve contradictions in reported biological data for pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies in IC50 values or mechanism-of-action claims can arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, ATP concentrations).
  • Metabolic stability : Evaluate compound stability in vitro (e.g., liver microsomes) to rule out false negatives.
  • Off-target effects : Use CRISPR/Cas9 knockout models to confirm target specificity .

Q. Can this compound serve as a precursor for deuterated analogs in metabolic studies?

Yes. Base-mediated H/D exchange at reactive positions (e.g., C3 or C6) is feasible using D2O or deuterated solvents. Regioselective deuteration preserves the bromine substituent’s electronic effects while enabling isotopic tracing for pharmacokinetic studies .

Q. What crystallographic insights explain the structural stability of halogenated pyrazolo[1,5-a]pyrimidines?

X-ray studies reveal that bromine’s van der Waals radius and polarizability contribute to dense crystal packing via halogen-halogen (Br···Br) and π-π interactions. For example, Cl···Cl interactions (3.475 Å) stabilize the lattice in dichlorophenyl derivatives . SHELX refinement tools are essential for modeling these non-covalent interactions .

Methodological Considerations

Q. Table 1: Key Analytical Techniques for Pyrazolo[1,5-a]pyrimidine Derivatives

TechniqueApplicationExample from Evidence
NOESY NMRSpatial correlation of substituentsFigure 3
X-ray diffractionResolving regiochemistry and crystal packing
HPLC-MSPurity assessment and metabolic stability
Molecular dockingPredicting kinase binding modes

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-BROMO-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
2-BROMO-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE

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